molecular formula C15H15ClO3 B6380321 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol CAS No. 1261949-84-1

4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol

Cat. No.: B6380321
CAS No.: 1261949-84-1
M. Wt: 278.73 g/mol
InChI Key: GVTZENJMTJQFMX-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a phenol ring

Properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-3-19-11-5-6-12(13(16)9-11)10-4-7-14(17)15(8-10)18-2/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZENJMTJQFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685742
Record name 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-84-1
Record name 2'-Chloro-4'-ethoxy-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-ethoxyphenol with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol involves scaling up the laboratory synthesis methods. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol is unique due to the presence of both chloro and methoxy groups on the phenol ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

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